9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
CAS No.: 90450-01-4
Cat. No.: VC0541588
Molecular Formula: C18H16ClN3O3
Molecular Weight: 357.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90450-01-4 |
|---|---|
| Molecular Formula | C18H16ClN3O3 |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | cyclopropylmethyl (7S)-13-chloro-11-oxo-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1 |
| Standard InChI Key | HFTSPQUXYIMHAN-ZDUSSCGKSA-N |
| Isomeric SMILES | C1CN2[C@@H]1C3=C(N=CN3C4=C(C2=O)C(=CC=C4)Cl)C(=O)OCC5CC5 |
| SMILES | C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl |
| Canonical SMILES | C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ro 17-1812 belongs to the imidazobenzodiazepine class, characterized by a fused tetracyclic system comprising azeto, imidazo, and benzodiazepine rings. Its IUPAC name reflects the stereochemical specificity ((S)-configuration), chlorination at position 8, and esterification with a cyclopropylmethyl group. Key structural attributes include:
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Molecular Formula: C<sub>18</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>3</sub>
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Molecular Weight: 357.8 g/mol
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Stereochemistry: The (S)-enantiomer exhibits higher receptor affinity due to optimal spatial orientation for binding .
Table 1: Structural Comparison with Related Benzodiazepines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ro 17-1812 | C<sub>18</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>3</sub> | 357.8 | 8-Cl, cyclopropylmethyl ester, (S) |
| Diazepam | C<sub>16</sub>H<sub>13</sub>ClN<sub>2</sub>O | 284.7 | 7-Cl, methyl ester |
| FG 8205 | C<sub>17</sub>H<sub>15</sub>ClN<sub>4</sub>O<sub>3</sub> | 358.8 | 7-Cl, isopropyl-oxadiazole |
| Bretazenil (Ro 16-6028) | C<sub>17</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>3</sub> | 345.8 | 8-Cl, tert-butyl ester |
Synthetic Routes
While the exact synthesis of Ro 17-1812 is proprietary, general strategies for imidazobenzodiazepines involve:
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Ring Formation: Condensation of chlorinated isatoic anhydride with azetidine-2-carboxylic acid to construct the benzodiazepine core .
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Esterification: Reaction with cyclopropylmethyl bromide under basic conditions to introduce the ester moiety .
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Chiral Resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer .
A patented method for analogous compounds utilizes p-xylene as a solvent for cyclization, achieving yields >85% after recrystallization . Modifications at position 8 (e.g., Cl, Br, NO<sub>2</sub>) are critical for tuning receptor subtype selectivity .
Pharmacological Properties
GABA<sub>A</sub> Receptor Interactions
Ro 17-1812 binds to the benzodiazepine site of GABA<sub>A</sub> receptors, enhancing GABAergic inhibition. Key findings include:
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Receptor Affinity: K<sub>i</sub> = 1.7–3.3 nM for diazepam-sensitive (DS) subtypes, with 10-fold selectivity over diazepam-insensitive (DI) subtypes .
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Partial Agonism: Unlike full agonists (e.g., diazepam), Ro 17-1812 exhibits submaximal potentiation of GABA currents, reducing risks of sedation and tolerance .
Table 2: In Vitro Receptor Binding Profiles
| Compound | K<sub>i</sub> (DS, nM) | K<sub>i</sub> (DI, nM) | DI/DS Selectivity Ratio |
|---|---|---|---|
| Ro 17-1812 | 3.3 | 34.0 | 10.3 |
| Diazepam | 8.2 | >1000 | >122 |
| FG 8205 | 1.7 | 17.0 | 10.0 |
| Flumazenil | 2.1 | 2.5 | 1.2 |
Preclinical Efficacy
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Anticonvulsant Effects: Ro 17-1812 blocks pentylenetetrazol-induced seizures in mice (ED<sub>50</sub> = 0.2 mg/kg) but lacks efficacy against electroshock seizures, highlighting subtype-specific activity .
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Anxiolytic Effects: In rat conflict tests, it increases punished responding at 0.5–50 mg/kg, comparable to diazepam but with minimal motor impairment .
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Sedation Profile: Rotarod performance in mice is unaffected at doses ≤10 mg/kg, whereas diazepam causes significant ataxia .
Comparative Analysis with Partial Agonists
Bretazenil (Ro 16-6028)
Both Ro 17-1812 and bretazenil share a cyclopropylmethyl ester but differ in substitution patterns. Bretazenil’s 8-Cl and tert-butyl groups confer higher DI affinity (K<sub>i</sub> = 1.7 nM) but lower selectivity (DI/DS = 0.17) .
FG 8205
FG 8205, an oxadiazole-containing analog, shows similar DS affinity (K<sub>i</sub> = 1.7 nM) but superior anticonvulsant potency (ED<sub>50</sub> = 0.1 mg/kg) . Its isopropyl group enhances metabolic stability, prolonging half-life in vivo .
Clinical Implications and Future Directions
Limitations
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